N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . This compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . This compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .Scientific Research Applications
Novel Pyrazole Derivatives with Antimicrobial and Anticancer Properties
New pyrazole derivatives, including the specific compound structure of interest, have shown potential as antimicrobial and anticancer agents. For instance, certain compounds within this class demonstrated higher anticancer activity compared to the reference drug doxorubicin, along with exhibiting substantial antimicrobial properties (Hafez et al., 2016). Similarly, benzothiazol derivatives with the pyrazolo[3,4-d]pyrimidine moiety were synthesized and showed considerable antimicrobial activity. Additionally, some of these compounds displayed significant analgesic, anti-inflammatory, and gastrointestinal protection compared to standard drugs (Azam et al., 2013).
Diagnostic and Imaging Applications
PET Imaging for Neuroinflammation
N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its derivatives were synthesized for potential application in PET imaging, specifically targeting the IRAK4 enzyme in neuroinflammation scenarios. The synthesized compounds showed high radiochemical purity and specific activity, indicating their suitability for imaging purposes (Wang et al., 2018).
Heterocyclic Synthesis and Biological Evaluation
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their biological activities. Some of these compounds demonstrated significant anticancer and anti-5-lipoxygenase activities, indicating their potential in therapeutic applications. Structural analysis and synthesis routes were detailed for these compounds (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as protein kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing the phosphorylation of Akt and downstream biomarkers . This inhibition disrupts the normal functioning of the Akt pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The Akt pathway is the primary biochemical pathway affected by this compound . Akt is a central node in the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth . Inhibition of Akt leads to a decrease in the phosphorylation of several downstream targets, including GSK3β, FOXO transcription factors, and mTORC1 . This results in reduced cell growth and proliferation .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The inhibition of Akt and its downstream targets by this compound leads to a decrease in cell proliferation and survival . In preclinical models, it has shown inhibition of tumor growth in a breast cancer xenograft model .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-3-2-4-7-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-5-8-16(23)11-17/h2-13H,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTOGOALPWXBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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